molecular formula C9H14N4O2 B11817675 ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11817675
M. Wt: 210.23 g/mol
InChI Key: NONKSYXBBZHGBX-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that features a pyrrolidine ring fused with a triazole ring, making it a unique heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with pyrrolidine under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and triazole derivatives, such as:

  • Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate
  • Pyrrolidine-2,5-diones
  • Pyrrolizines

Uniqueness

What sets this compound apart is the combination of the pyrrolidine and triazole rings, which can provide unique binding properties and biological activities. This makes it a valuable compound for drug discovery and other applications .

Biological Activity

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the triazole class, which is well-known for its diverse pharmacological properties. The presence of both a pyrrolidine moiety and a triazole ring enhances its potential as a versatile pharmacophore for drug discovery.

Molecular Characteristics

  • Molecular Formula : C9H14N4O2
  • Molecular Weight : 210.23 g/mol

The compound features a five-membered triazole ring, which is crucial for its biological activity. The ethyl ester functional group contributes to its solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with ethyl chloroacetate under basic conditions. This multi-step process highlights the importance of careful reaction conditions to obtain high yields of the desired product .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, although specific data on its efficacy against M. tuberculosis and ESKAPE pathogens remains limited .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. This compound may interact with key cellular pathways involved in cancer progression. For instance, studies have indicated that modifications in the triazole structure can lead to enhanced cytotoxicity against cancer cell lines .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for cell proliferation.
  • Disruption of Cell Membrane Integrity : Some derivatives exhibit the ability to compromise bacterial cell membranes, leading to cell death.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure CharacteristicsUnique Features
1H-1,2,4-TriazoleSimple triazole without additional substituentsBasic structure; limited biological activity
3-Amino-1H-1,2,4-triazoleContains amino groupEnhanced solubility and potential biological activity
Ethyl 5-(pyridin-3-yloxy)-1H-1,2,4-triazoleContains a pyridine substituentIncreased receptor affinity due to pyridine moiety
This compoundContains both pyrrolidine and triazole functionalitiesVersatile pharmacophore for drug discovery

Case Study 1: Anticancer Activity

In a study examining various triazole derivatives for their anticancer properties, this compound demonstrated promising results against several cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of triazole derivatives found that this compound showed significant inhibition against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-2-15-9(14)8-11-7(12-13-8)6-4-3-5-10-6/h6,10H,2-5H2,1H3,(H,11,12,13)

InChI Key

NONKSYXBBZHGBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CCCN2

Origin of Product

United States

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